molecular formula C15H22O B082235 (3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one CAS No. 13902-42-6

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Cat. No. B082235
CAS RN: 13902-42-6
M. Wt: 218.33 g/mol
InChI Key: DIZRSLUNVNGBPA-NJZAAPMLSA-N
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Description

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a chemical compound with a complex molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmacology, chemistry, and biochemistry.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been studied in the context of Robinson annelation reactions, specifically with 2-methylcyclohexanone and 3-penten-2-one. This research highlighted the challenges in achieving high yields and stereoselectivity in the formation of related hexahydronaphthalen-2(3H)-one derivatives (Kikuchi & Yoshikoshi, 1981).

Crystal Structure Analysis

  • A study on a related compound, C15H24O2, provided insights into its crystal structure, featuring two edge-shared six-membered rings with distinct conformations. This type of analysis is essential for understanding the physical and chemical properties of such molecules (Burrett, Taylor, & Tiekink, 2014).

Cytoprotective Effects

  • Dihydronaphthalenones isolated from the wood of Catalpa ovata showed cytoprotective effects against oxidative damage in cells, indicating potential biomedical applications of similar compounds (Kil et al., 2018).

Natural Product Isolation and Characterization

  • Studies on Eremophila scoparia and other plants have led to the isolation of new eudesmane sesquiterpenoids, including hexahydronaphthalen-2(1H)-one derivatives, highlighting the role of these compounds in natural product chemistry (Babidge & Massy-Westropp, 1984).

Polyketide Biosynthesis

  • Research on desert endophytic fungi revealed new polyketides with structures including dihydronaphthalen-1(2H)-one, suggesting the role of these compounds in secondary metabolite biosynthesis (Li et al., 2018).

Reaction Kinetics in Wastewater Treatment

  • The compound's relatives have been studied in the context of advanced wastewater treatment, examining their reaction kinetics with ozone. This research is crucial for understanding the environmental fate of such chemicals (Janzen et al., 2011).

Photophysical Studies

  • Photophysical studies on similar compounds have been conducted to understand their behavior in various solvents, which is critical for applications in biological systems and material sciences (Moreno Cerezo et al., 2001).

properties

CAS RN

13902-42-6

Product Name

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1

InChI Key

DIZRSLUNVNGBPA-NJZAAPMLSA-N

Isomeric SMILES

C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C

SMILES

CC1CCCC2=CC(=O)C(CC12C)C(=C)C

Canonical SMILES

CC1CCCC2=CC(=O)C(CC12C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 2
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 3
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 4
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 5
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 6
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

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